Bienvenue dans la boutique en ligne BenchChem!

(R)-BorohomoPhe-(+)-Pinanediol-HCl

Asymmetric Synthesis Boronic Ester Stability Chiral Auxiliary

(R)-BorohomoPhe-(+)-Pinanediol-HCl is a chiral, hydrochloride salt of an α-aminoboronic acid pinanediol ester bearing a homophenylalanine side chain (C19H29BClNO2, MW 349.7 g/mol). It belongs to the class of boronic acid-derived chiral building blocks essential for asymmetric synthesis, particularly in constructing peptide boronic acid proteasome inhibitors.

Molecular Formula C19H29BClNO2
Molecular Weight 349.7 g/mol
CAS No. 476334-33-5
Cat. No. B1506401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BorohomoPhe-(+)-Pinanediol-HCl
CAS476334-33-5
Molecular FormulaC19H29BClNO2
Molecular Weight349.7 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl
InChIInChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14-,15-,16+,17-,19-;/m0./s1
InChIKeyLDOJDRFKDPCKPS-KTZYUNSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BorohomoPhe-(+)-Pinanediol-HCl (CAS 476334-33-5): A Chiral α-Aminoboronic Ester Building Block for Proteasome Inhibitor Synthesis


(R)-BorohomoPhe-(+)-Pinanediol-HCl is a chiral, hydrochloride salt of an α-aminoboronic acid pinanediol ester bearing a homophenylalanine side chain (C19H29BClNO2, MW 349.7 g/mol) . It belongs to the class of boronic acid-derived chiral building blocks essential for asymmetric synthesis, particularly in constructing peptide boronic acid proteasome inhibitors. The compound incorporates the (+)-pinanediol chiral auxiliary, known for imparting high diastereoselectivity and hydrolytic stability to the boronic ester moiety [1]. Its homophenylalanine side chain, extended by one methylene unit compared to phenylalanine, provides distinct steric and electronic properties that can be leveraged in structure-activity relationship (SAR) studies for enzyme inhibitor design.

Why Generic Substitution Fails for (R)-BorohomoPhe-(+)-Pinanediol-HCl in Chiral Synthesis Workflows


In proteasome inhibitor synthesis, simply interchanging α-aminoboronic ester building blocks is not viable because the chiral auxiliary and the amino acid side chain jointly dictate the stereochemical outcome, the stability of intermediates, and the biological activity of the final inhibitor. The (+)-pinanediol auxiliary provides >99% diastereoselectivity in Matteson homologation reactions, a level of stereocontrol that alternative diols like pinacol or 2,3-butanediol cannot match under identical conditions [1]. Furthermore, the homophenylalanine side chain on this compound offers a distinct steric profile—one additional methylene group compared to standard phenylalanine derivatives—altering the conformational flexibility and potential binding interactions of any derived inhibitor. Substituting a (R)-BoroPhe-(+)-Pinanediol-HCl (CAS 186906-12-7) or (R)-BoroLeu-(+)-Pinanediol analog changes the P1 side-chain identity, directly impacting proteasome subunit selectivity and potency .

Quantitative Differentiation Evidence for (R)-BorohomoPhe-(+)-Pinanediol-HCl


Enhanced Stability of Pinanediol-Protected α-Aminoboronic Esters vs. Pinacol Derivatives

Pinanediol-protected α-aminoboronic esters, the class to which (R)-BorohomoPhe-(+)-Pinanediol-HCl belongs, have demonstrated significantly improved chemical stability over the corresponding pinacol derivatives [1]. In a systematic transesterification study, pinanediol phenylboronic ester was identified as the most thermodynamically stable boronic ester among five representative chiral and achiral diol esters tested [2]. This class-level stability advantage means the pinanediol ester is less prone to premature hydrolysis or transesterification during multi-step synthetic sequences, preserving chiral integrity and improving yields compared to pinacol-protected intermediates.

Asymmetric Synthesis Boronic Ester Stability Chiral Auxiliary

Superior Diastereoselectivity (>99%) of Pinanediol-Directed Matteson Homologation vs. Alternative Chiral Auxiliaries

The (+)-pinanediol chiral auxiliary enables α-chloro boronic ester formation via Matteson homologation with >99% diastereoselectivity when employing (dichloromethyl)lithium at −100°C [1]. This level of stereocontrol is superior to that achievable with alternative chiral auxiliaries such as (R,R)-2,3-butanediol, which yields approximately 95% diastereoselectivity for the same transformation [2]. The >99% diastereoselectivity means that the (R)-BorohomoPhe-(+)-Pinanediol-HCl intermediate can be elaborated to downstream products with virtually no contamination from the undesired diastereomer, eliminating the need for chiral chromatographic separation at subsequent steps.

Matteson Homologation Stereoselective Synthesis Diastereomeric Excess

Homophenylalanine Side Chain: Structural Differentiation from Phenylalanine and Leucine Analogs

(R)-BorohomoPhe-(+)-Pinanediol-HCl contains a homophenylalanine (2-phenylethyl) side chain that is one methylene unit longer than the phenylalanine (benzyl) side chain in the analog (R)-BoroPhe-(+)-Pinanediol-HCl (CAS 186906-12-7, C18H27BClNO2, MW 335.68) and two methylenes longer than the leucine (isobutyl) side chain in bortezomib-related intermediates . In proteasome inhibitors, the P1 side chain occupies the S1 specificity pocket of the 20S proteasome β5 subunit; altering side chain length and flexibility directly modulates Ki and subunit selectivity. The homophenylalanine residue provides greater conformational flexibility and an extended hydrophobic reach compared to phenylalanine, offering a distinct SAR point for optimizing inhibitor potency and selectivity profiles.

Structure-Activity Relationship Proteasome Inhibitor P1 Side Chain Engineering

Defined Purity Specification (≥98%) for Reproducible Synthetic Outcomes

Commercially available (R)-BorohomoPhe-(+)-Pinanediol-HCl (CAS 476334-33-5) is supplied with a specification of ≥98% purity , with some vendors reporting 95% minimum purity . This level of purity is critical for building blocks used in multi-step asymmetric synthesis, where impurities—particularly epimeric or deprotected boronic acid contaminants—can propagate through subsequent steps, reducing diastereomeric excess and complicating purification. The defined purity specification contrasts with less rigorously characterized alternatives that may contain variable amounts of the free boronic acid or the opposite enantiomer.

Quality Control Chemical Purity Chiral Building Block

Key Application Scenarios for (R)-BorohomoPhe-(+)-Pinanediol-HCl in Proteasome Inhibitor Research


Synthesis of P1-Modified Peptide Boronic Acid Proteasome Inhibitors with Defined Stereochemistry

This compound serves as the P1 building block in the synthesis of dipeptide and tripeptide boronic acid proteasome inhibitors. The (+)-pinanediol auxiliary ensures that the α-aminoboronic ester is obtained as a single diastereomer (>99% de) [1], which is essential for producing stereochemically pure inhibitors. The homophenylalanine side chain introduces an extended hydrophobic P1 residue that can be used to probe the S1 pocket of the 20S proteasome β5 subunit, providing a SAR tool between the shorter phenylalanine and longer alkyl-chain variants.

Structure-Activity Relationship (SAR) Exploration of Proteasome Subunit Selectivity

The homophenylalanine side chain offers a distinct steric and electronic profile compared to phenylalanine and leucine P1 residues used in approved proteasome inhibitors like bortezomib (boroLeu-based) and ixazomib [2]. Incorporating this building block into inhibitor scaffolds allows medicinal chemists to systematically vary P1 side chain length and flexibility, generating structure-activity data that can drive the optimization of subunit selectivity (e.g., β5 vs. β1 vs. β2 inhibition).

Intermediate for Targeted Covalent Inhibitor Design via Matteson Homologation

The pinanediol-protected α-aminoboronic ester can be elaborated through sequential Matteson homologation steps, each proceeding with >99% diastereoselectivity [1], to build complex, stereochemically defined boronic acid warheads. This makes the compound a versatile entry point for synthesizing targeted covalent inhibitors directed at proteases, the proteasome, or β-lactamase enzymes, where the boronic acid moiety forms a reversible covalent bond with the catalytic serine or threonine residue.

Chiral Building Block for Pilot-Scale Synthesis of Investigational Proteasome Inhibitors

With a commercially available purity of ≥98% and the inherent chemical stability of the pinanediol ester over pinacol alternatives [3], this compound is suitable for pilot-scale (gram-to-kilogram) synthesis of investigational proteasome inhibitors. The defined purity and stereochemical integrity support reproducible process development, while the improved stability of the pinanediol ester minimizes decomposition during scale-up operations.

Quote Request

Request a Quote for (R)-BorohomoPhe-(+)-Pinanediol-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.